molecular formula C16H17NO B186059 N-(3-Ethylphenyl)-2-methylbenzamide CAS No. 58495-05-9

N-(3-Ethylphenyl)-2-methylbenzamide

Cat. No.: B186059
CAS No.: 58495-05-9
M. Wt: 239.31 g/mol
InChI Key: WSHGANYFJXOXLQ-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3-ethylphenylamine moiety. Benzamides with N,O-bidentate ligands are widely explored for their ability to stabilize transition-metal intermediates, enabling selective C–H activation .

Properties

CAS No.

58495-05-9

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-3-13-8-6-9-14(11-13)17-16(18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

WSHGANYFJXOXLQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

Other CAS No.

58495-05-9

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Directing Groups

The compound shares a core benzamide structure with modifications on the aryl and amine substituents. Key analogs and their structural distinctions include:

Compound Name Aryl Substituent Amine Substituent Directing Group Type Key Application
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide 2-methylbenzoyl 1-aminodihydroanthraquinone N,O-bidentate C–H functionalization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl 2-amino-2-methyl-1-propanol N,O-bidentate Catalytic intermediate
N-(3-Ethylphenyl)-2-methylbenzamide 2-methylbenzoyl 3-ethylphenylamine Likely N-monodentate Hypothesized for C–H activation

Key Observations :

  • N,O-bidentate directing groups (e.g., in analogs from and ) enhance metal coordination, facilitating γ-C–H activation via stable 5-membered metallacycles .

Key Observations :

  • Acid chlorides (e.g., 2-methylbenzoyl chloride) provide higher yields (94%) compared to coupling agents like DCC (24%) due to faster reaction kinetics and reduced side products .
  • Steric hindrance from bulky substituents (e.g., 3-ethylphenyl) may necessitate optimized conditions (e.g., high-temperature reflux or catalytic additives) for efficient amidation.
Spectroscopic and Crystallographic Characterization

Analogs in the evidence were characterized using:

  • 1H/13C NMR : Confirmed amide bond formation and substituent integration .
  • X-ray crystallography : Revealed planar geometry in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, critical for directing-group functionality .
  • IR spectroscopy : Detected C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

For this compound, similar techniques would validate its structure, with 1H NMR expected to show signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.5–8.0 ppm).

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